4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Overview
Description
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the reaction of 6-(trifluoromethyl)pyridin-2-ol with 4-formylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid.
Reduction: 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
- 3,5-difluoro-4-((6-(trifluoromethyl)pyridin-3-yl)oxy)benzaldehyde
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)11-2-1-3-12(17-11)19-10-6-4-9(8-18)5-7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTRNOGUEBNJRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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